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Executive Summary
LX2761 is a potent, orally administered, minimally absorbed inhibitor of sodium-glucose

cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2). Developed by Lexicon

Pharmaceuticals, LX2761 is designed to act locally in the gastrointestinal tract to inhibit

intestinal SGLT1, thereby reducing and delaying glucose absorption. This targeted mechanism

of action aims to improve glycemic control in individuals with diabetes with minimal systemic

exposure, thus avoiding the renal effects associated with SGLT2 inhibition. Preclinical and early

clinical data indicate that LX2761 effectively reduces postprandial glucose excursions and

increases glucagon-like peptide-1 (GLP-1) levels. This technical guide provides a

comprehensive overview of the available pharmacokinetic and pharmacodynamic data for

LX2761, along with detailed experimental methodologies.

Mechanism of Action
LX2761 is a potent inhibitor of both human SGLT1 and SGLT2 in vitro.[1][2] Its primary

therapeutic effect, however, is derived from the inhibition of SGLT1 in the small intestine.

SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from

the intestinal lumen into the enterocytes. By inhibiting SGLT1, LX2761 delays and reduces the

absorption of dietary glucose, leading to a decrease in postprandial glucose levels.[3][4]
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Furthermore, the increased concentration of glucose in the distal small intestine stimulates L-

cells to secrete GLP-1, an incretin hormone that enhances glucose-dependent insulin

secretion, suppresses glucagon secretion, and slows gastric emptying.[3]

A key feature of LX2761 is its minimal systemic absorption, which restricts its activity to the

gastrointestinal tract and avoids significant inhibition of SGLT2 in the kidneys. This localized

action is intended to mitigate the risk of genitourinary infections, a common side effect of

systemic SGLT2 inhibitors.

Intestinal Lumen

Enterocyte

Bloodstream

L-Cell

Dietary Glucose

SGLT1

 Absorption

Increased
Lumenal
Glucose

Intracellular Glucose

Blood Glucose

 via GLUT2

LX2761

 Inhibition

GLP-1
Secretion

Bloodstream

 Incretin Effect

Click to download full resolution via product page

Caption: Mechanism of action of LX2761 in the intestine.
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Pharmacokinetics
Preclinical Pharmacokinetics (Rats)
Pharmacokinetic studies in rats have demonstrated that LX2761 has low systemic exposure

following oral administration.

Table 1: Pharmacokinetic Parameters of LX2761 in Rats

Parameter Intravenous (1 mg/kg) Oral (50 mg/kg)

Cmax - 37 nM

Tmax - 0.6 hours

AUC - Data not available

Clearance 49.1 mL/min/kg -

Human Pharmacokinetics (Phase 1 Clinical Trial)
Topline results from a Phase 1a single ascending-dose study in healthy volunteers and patients

with type 2 diabetes, and a Phase 1b multiple ascending-dose study in patients with type 2

diabetes, have been reported. These studies confirmed the preclinical profile of LX2761 as a

minimally absorbed, gastrointestinal tract-selective SGLT1 inhibitor.

Key findings from the Phase 1 trials include:

Minimal Systemic Absorption: LX2761 demonstrated minimal absorption into the systemic

circulation.

No Systemic Effect on SGLT2: There was no increase in urinary glucose excretion from

baseline, indicating a lack of significant systemic SGLT2 inhibition.

Quantitative pharmacokinetic parameters from these human studies have not been publicly

disclosed.

Pharmacodynamics
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In Vitro Potency
LX2761 is a potent inhibitor of both human SGLT1 and SGLT2.

Table 2: In Vitro Inhibitory Potency of LX2761

Transporter IC50 (nM)

Human SGLT1 2.2

Human SGLT2 2.7

Preclinical Pharmacodynamics (Mice)
Studies in preclinical models of diabetes have demonstrated the glucose-lowering effects of

LX2761.

Postprandial Glucose Reduction: Oral administration of LX2761 significantly reduced

postprandial glucose excursions in mice.

GLP-1 Secretion: LX2761 treatment led to an increase in plasma levels of total GLP-1.

Human Pharmacodynamics (Phase 1 Clinical Trial)
The Phase 1 clinical trials in patients with type 2 diabetes demonstrated pharmacodynamic

effects consistent with the mechanism of action of LX2761.

Reduced Postprandial Glucose: LX2761 reduced postprandial glucose levels in diabetic

patients.

Increased GLP-1: An increase in plasma levels of GLP-1 was observed following LX2761
administration.

The most common adverse event reported was diarrhea, which is consistent with the

mechanism of SGLT1 inhibition and the resulting increase in intestinal glucose.

Experimental Protocols
In Vitro SGLT1/SGLT2 Inhibition Assay
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A cell-based assay using human embryonic kidney 293 (HEK293) cells stably expressing either

human SGLT1 or SGLT2 is a common method to determine the inhibitory potency of

compounds like LX2761.

Protocol Outline:

Cell Culture: HEK293 cells expressing either SGLT1 or SGLT2 are cultured to confluency in

appropriate media.

Compound Incubation: Cells are pre-incubated with varying concentrations of LX2761 or a

vehicle control for a specified period.

Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as alpha-methyl-

D-glucopyranoside ([¹⁴C]AMG), is added to the cells.

Uptake: The cells are incubated for a defined time to allow for substrate uptake via the SGLT

transporters.

Washing: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer to

remove extracellular substrate.

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is

measured using a scintillation counter.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the log concentration of LX2761.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10832737?utm_src=pdf-body
https://www.benchchem.com/product/b10832737?utm_src=pdf-body
https://www.benchchem.com/product/b10832737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HEK293 Cells LX2761 Incubation Radiolabeled
Substrate Addition Uptake Incubation Washing Lysis & Counting IC50 Calculation

Fasting

Baseline
Blood Sample

Compound
Administration

Glucose
Challenge

Serial Blood
Sampling

Glucose
Measurement

AUC Calculation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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